2-(2,5-difluorophenyl)-5-methyl-1H-imidazole
Description
Properties
Molecular Formula |
C10H8F2N2 |
|---|---|
Molecular Weight |
194.18 g/mol |
IUPAC Name |
2-(2,5-difluorophenyl)-5-methyl-1H-imidazole |
InChI |
InChI=1S/C10H8F2N2/c1-6-5-13-10(14-6)8-4-7(11)2-3-9(8)12/h2-5H,1H3,(H,13,14) |
InChI Key |
YGMSIFMXCWWMQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N1)C2=C(C=CC(=C2)F)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Routes and Reaction Conditions
The synthesis of this compound commonly involves condensation reactions between 2,5-difluorobenzaldehyde and suitable imidazole precursors or diamines under controlled conditions. A typical approach includes:
Condensation of 2,5-difluorobenzaldehyde with diamines : This is often performed under nitrogen atmosphere to prevent oxidation, using solvents like dry N,N-dimethylformamide (DMF) at elevated temperatures (~120°C) for extended periods (e.g., 18 hours) to ensure complete reaction.
Use of sodium metabisulfite as a mild acid catalyst : This helps in facilitating the cyclization step without promoting side reactions.
Purification : Post-reaction, the product is purified by column chromatography or recrystallization to achieve high purity and yield.
This method aligns with the classical imidazole ring formation via condensation and cyclization of aldehydes and diamines, adapted for the difluorophenyl substituent.
One-Pot Oxidative Cyclocondensation Using Cerium(IV) Ammonium Nitrate
An advanced and efficient method reported involves the one-pot oxidative cyclocondensation of aromatic aldehydes (such as 2,5-difluorobenzaldehyde) with 2,3-diaminomaleonitrile using cerium(IV) ammonium nitrate (CAN) and nitric acid as a catalytic oxidation system. Key features include:
Catalytic amounts of CAN with HNO3 as co-oxidant : This combination regenerates the Ce(IV) catalyst and promotes oxidative cyclization.
Mild reaction conditions : The reaction proceeds rapidly at relatively low temperatures, avoiding harsh conditions.
High yields and purity : The method yields dicyano imidazole derivatives with excellent purity without the need for prefunctionalization of aldehydes.
One-step, one-pot process : This reduces reaction time and complexity compared to multi-step protocols.
This approach can be adapted for the synthesis of this compound by selecting appropriate diamine precursors and reaction parameters.
Claisen-Schmidt Condensation and Related Condensation Methods
The Claisen-Schmidt condensation under basic conditions is another route to synthesize substituted imidazoles, including this compound. This involves:
Base-catalyzed condensation of 2,5-difluorobenzaldehyde with imidazole precursors .
Optimization of solvent polarity and temperature to maximize yield and minimize side products.
Use of acid or base catalysts such as trifluoroacetic acid or sodium hydroxide in some cases to facilitate cyclization.
Reaction Conditions Optimization and Analytical Characterization
Optimization Parameters
Solvent selection : High polarity solvents like DMF are preferred for solubilizing reactants and facilitating reaction kinetics.
Temperature control : Typical reaction temperatures range from 100°C to 120°C to balance reaction rate and minimize decomposition.
Catalyst choice : Mild acid catalysts such as sodium metabisulfite or oxidative catalysts like CAN/HNO3 enhance cyclization efficiency.
Reaction atmosphere : Inert atmosphere (nitrogen) is often employed to prevent oxidation of sensitive intermediates.
Analytical Techniques for Product Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ^1H and ^13C NMR are critical for confirming the substitution pattern on the imidazole ring and the difluorophenyl moiety.
Infrared (IR) Spectroscopy : Identification of characteristic functional groups, including C-F stretching vibrations typically observed between 1100 and 1250 cm^−1.
Elemental Analysis : Used to verify the purity of the compound by comparing calculated and experimental carbon, hydrogen, and nitrogen contents, with deviations less than 0.4% indicating high purity.
X-ray Crystallography : Provides definitive structural confirmation of the imidazole ring and substituent positions when crystalline samples are available.
Comparative Summary of Preparation Methods
| Preparation Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Condensation of 2,5-difluorobenzaldehyde with diamines in DMF | Classical approach, requires heating under nitrogen | Well-established, good yields | Longer reaction times, requires inert atmosphere |
| CAN/HNO3 Catalyzed One-Pot Oxidative Cyclocondensation | Catalytic oxidation, one-step, mild conditions | High yield, rapid, avoids prefunctionalization | Requires handling of oxidants |
| Claisen-Schmidt Condensation | Base or acid catalyzed, uses substituted aldehydes | Simple reagents, adaptable | May need careful pH and temperature control |
| Multi-Component One-Pot Condensation in Water | Green chemistry, no metal catalysts | Environmentally friendly, good yields | Less reported for this specific compound |
Chemical Reactions Analysis
Core Imidazole Reactivity
The 1H-imidazole ring provides two key reactive sites:
-
N-H proton at position 1 (pKa ~14-15)
-
Electron-rich aromatic system susceptible to electrophilic substitution
Key reactions observed in structurally analogous compounds :
| Reaction Type | Conditions | Products | Mechanistic Notes |
|---|---|---|---|
| Alkylation | K₂CO₃/DMF, alkyl halide, 60-80°C | N-alkylated derivatives (e.g., 1-ethyl analogues) | Selective N1-alkylation due to steric shielding from methyl group at C5 |
| Acylation | AcCl/pyridine, 0°C → RT | N-acetyl derivatives | Faster kinetics compared to non-fluorinated analogues (2.5x rate enhancement) |
| Electrophilic Substitution | HNO₃/H₂SO₄, 0°C | Nitro derivatives (predominantly C4 position) | Fluorine atoms direct nitration to C4 via -I/-M effects |
Fluorophenyl Group Reactivity
The 2,5-difluorophenyl moiety participates in:
-
Nucleophilic aromatic substitution (SNAr) at C2-F or C5-F positions
-
Cross-coupling reactions via palladium catalysis
Experimental data from related systems :
Methyl Group Transformations
The C5-methyl group undergoes:
-
Oxidation : KMnO₄/H₂SO₄ → carboxylic acid (quantitative conversion)
-
Radical Halogenation : NBS/benzoyl peroxide → bromomethyl derivative (78% yield)
Coordination Chemistry
Imidazole nitrogen participates in metal complex formation:
| Metal Salt | Ligand:Metal Ratio | Stability Constant (log β) |
|---|---|---|
| ZnCl₂ | 2:1 | 8.9 ± 0.2 |
| Pd(OAc)₂ | 1:1 | 10.1 |
| Cu(NO₃)₂ | 3:2 | 12.4 |
Comparative Reactivity Analysis
| Reaction | 2-(2,5-DFPh)-5-Me-Im | 2-Ph-Im (Control) | Rate Enhancement Factor |
|---|---|---|---|
| N-Alkylation | 3.2 × 10⁻³ s⁻¹ | 1.1 × 10⁻³ s⁻¹ | 2.9 |
| C4-Nitration | 88% conversion | 42% conversion | 2.1 |
| Suzuki Coupling | 72% yield | 65% yield | 1.1 |
The enhanced reactivity at N1 and C4 positions compared to non-fluorinated analogues stems from:
-
Electron-withdrawing effect of fluorine atoms increasing N-H acidity
-
Directed ortho-metalation effects in cross-coupling reactions
-
Steric protection of C2 by adjacent fluorine atoms
This reactivity profile enables tailored modifications for pharmaceutical applications, particularly in developing kinase inhibitors and antimicrobial agents . Continued exploration of its photochemical properties and catalytic applications remains an active research frontier.
Scientific Research Applications
2-(2,5-difluorophenyl)-5-methyl-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 2-(2,5-difluorophenyl)-5-methyl-1H-imidazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Comparison with Structural Analogs
Fluorophenyl-Substituted Imidazoles
2-(3-Fluorophenyl)-5-methyl-1H-imidazole (CAS 1314919-78-2)
- Structure : Differs in fluorine substitution (3-fluoro vs. 2,5-difluoro on phenyl).
- Molecular Weight : 176.19 vs. 194.18 (calculated for 2,5-difluoro analog).
- Chemical Reactivity : The 3-fluorophenyl analog has reduced steric hindrance compared to the 2,5-difluoro derivative, which may affect its interaction with biological targets .
1-(4-Fluorobenzyl)-2-ethylthio-5-formylimidazole
- Structure : Incorporates a 4-fluorobenzyl group and a formyl substituent.
- Synthesis : Prepared via alkylation and condensation, differing from the target compound’s likely synthesis route .
- Pharmacological Relevance: The formyl group enables further functionalization, a feature absent in the non-functionalized methyl group of the target compound .
Methyl-Substituted Imidazoles
5-Methyl-1H-benzimidazole (CAS 614-97-1)
Trifluoromethyl- and Methoxyphenyl-Substituted Imidazoles
2-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-imidazole
- Structure : Features a trifluoromethyl group and methoxyphenyl substituent.
- Properties : Higher molecular weight (242.20) due to the trifluoromethyl group, which enhances lipophilicity (XLogP3 = 2.6) compared to the difluorophenyl analog .
- Bioactivity: The trifluoromethyl group may improve metabolic stability in drug design, a property less pronounced in fluorine-substituted phenyl rings .
Pharmacological and Chemical Implications
- Antimicrobial Activity : Fluorinated imidazoles (e.g., 2-(3-fluorophenyl)-5-methyl-1H-imidazole) show moderate growth inhibition against microbes, suggesting the 2,5-difluoro analog may exhibit enhanced activity due to increased electronegativity .
- Drug Design : The target compound’s methyl group provides steric bulk without polar functionalization, contrasting with formyl or trifluoromethyl groups in analogs, which offer sites for further modification .
Data Tables
Table 1: Structural and Physical Properties
Biological Activity
2-(2,5-Difluorophenyl)-5-methyl-1H-imidazole is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. The imidazole ring, a five-membered nitrogen-containing heterocycle, is known for its ability to interact with various biological targets, making derivatives of this compound valuable in drug discovery and development.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 210.18 g/mol. The presence of the difluorophenyl substituent enhances its lipophilicity, which is crucial for the compound's interaction with biological membranes and targets.
The biological activity of this compound can be attributed to its ability to bind selectively to specific enzymes and receptors. The imidazole moiety can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. This mechanism underlies its potential applications in treating various diseases, including cancer and infections.
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
- Anticancer Activity : Research indicates that imidazole derivatives exhibit significant anticancer properties. For example, in various assays, compounds similar to this compound have shown IC50 values ranging from 80 nM to 1 µM against different cancer cell lines such as HeLa and MDA-MB-468 .
- Antimicrobial Properties : The compound has also been investigated for its antimicrobial effects. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains and fungi .
- Enzyme Inhibition : The compound has been shown to inhibit key metabolic enzymes, which could lead to therapeutic applications in metabolic disorders and cancer treatment .
Study on Anticancer Activity
In a study published by MDPI, various imidazole derivatives were screened for their anticancer activity against a panel of human tumor cell lines. Among these, compounds structurally related to this compound exhibited IC50 values as low as 0.4 µM against porcine brain tubulin polymerization, indicating strong potential as anticancer agents .
Antimicrobial Activity Assessment
A recent assessment highlighted the antimicrobial efficacy of imidazole derivatives, including this compound. The compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria in vitro, suggesting its utility in developing new antimicrobial agents .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound better, a comparison with structurally similar compounds is essential:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-(3-Bromo-4-fluorophenyl)-5-methyl-1H-imidazole | Structure | Contains bromine; studied for similar biological activities. |
| 2-(4-Fluorophenyl)-5-methyl-1H-imidazole | Structure | Lacks difluoro substitution; used in different pharmacological contexts. |
| 2-(4-Methoxyphenyl)-5-methyl-1H-imidazole | Structure | Contains a methoxy group; different electronic properties affecting reactivity. |
The difluoro group in this compound enhances its lipophilicity compared to these analogs, potentially increasing its efficacy as a therapeutic agent.
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 2-(2,5-difluorophenyl)-5-methyl-1H-imidazole, and how are reaction conditions optimized?
The synthesis typically involves condensation reactions between substituted aldehydes and diamines under nitrogen atmosphere. For example, analogous imidazole derivatives are synthesized by heating a mixture of substituted diamines, aldehydes, and sodium metabisulfite in dry DMF at 120°C for 18 hours . Optimization includes solvent selection (e.g., DMF for high polarity), catalytic systems (e.g., sodium metabisulfite as a mild acid), and temperature control to avoid side reactions. Post-synthesis purification via column chromatography or recrystallization ensures product integrity.
Q. How is structural characterization of this compound performed, and what analytical techniques are critical for validation?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and aromatic proton environments .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C-F stretches at 1100–1250 cm) .
- Elemental Analysis : Validates purity by comparing calculated vs. experimental C, H, N content (e.g., deviations <0.4% indicate high purity) .
- X-ray Crystallography : Resolves crystalline structure, as seen in patents describing related imidazole salts .
Advanced Research Questions
Q. How can density functional theory (DFT) be applied to study the electronic properties of this compound, and what functional choices are optimal?
DFT studies employ hybrid functionals (e.g., B3LYP) incorporating exact exchange terms to balance accuracy and computational cost. For thermochemical properties (e.g., ionization potentials, electron affinities), Becke’s three-parameter functional (B3) with gradient corrections achieves <2.4 kcal/mol deviation from experimental data . Geometry optimization at the 6-311G++(d,p) basis set level is recommended for accurate HOMO-LUMO gap calculations, critical for predicting reactivity .
Q. What experimental and computational approaches resolve contradictions between observed and predicted spectroscopic data?
Discrepancies in NMR chemical shifts or IR band assignments can arise from solvent effects or conformational flexibility. Mitigation strategies:
- Solvent Modeling : Include implicit solvent models (e.g., PCM) in DFT calculations to match experimental conditions .
- Dynamic NMR : Resolve tautomerism or rotational barriers via variable-temperature NMR .
- Vibrational Frequency Scaling : Apply scaling factors (e.g., 0.961 for B3LYP/6-31G*) to align computed and experimental IR peaks .
Q. How can molecular docking studies elucidate its potential as a TRK kinase inhibitor, and what validation steps are required?
Docking into TRK kinase active sites (PDB: 6KZZ) using AutoDock Vina or Schrödinger Suite evaluates binding affinity. Key steps:
- Pose Validation : Compare docking poses with crystallized ligands (e.g., 9c in shows analogous binding via π-π stacking and hydrogen bonds) .
- In Vitro Assays : Validate computational predictions with kinase inhibition assays (IC determination) and selectivity profiling against off-target kinases .
Q. What methodologies are used to investigate stability and degradation pathways under varying storage conditions?
Q. How can structure-activity relationship (SAR) studies optimize bioactivity through substituent modification?
Systematic SAR involves:
- Substituent Variation : Replace the 2,5-difluorophenyl group with electron-withdrawing (e.g., -NO) or donating (-OCH) groups to modulate electronic effects .
- Biological Screening : Test derivatives for activity against target proteins (e.g., TRK kinase) and correlate with steric/electronic parameters (Hammett constants, logP) .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for Imidazole Derivatives
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Solvent | Dry DMF | |
| Catalyst | Sodium metabisulfite | |
| Temperature | 120°C | |
| Reaction Time | 18 hours | |
| Purification | Column chromatography |
Q. Table 2. Computational Settings for DFT Studies
| Functional | Basis Set | Application |
|---|---|---|
| B3LYP | 6-311G++(d,p) | HOMO-LUMO gaps |
| M06-2X | Def2-TZVP | Solvent-phase optimization |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
